molecular formula C15H25BO3 B1307604 (4-(Nonyloxy)phenyl)boronic acid CAS No. 173392-87-5

(4-(Nonyloxy)phenyl)boronic acid

Cat. No. B1307604
CAS RN: 173392-87-5
M. Wt: 264.17 g/mol
InChI Key: XAJSPPCQRRBXGB-UHFFFAOYSA-N
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Description

(4-(Nonyloxy)phenyl)boronic acid is not directly discussed in the provided papers. However, boronic acids, in general, are a class of compounds that have garnered significant interest in organic chemistry due to their versatility and reactivity. They are known for their ability to form reversible covalent bonds with diols and other Lewis bases, which makes them useful in various chemical reactions and as building blocks for molecular nanostructures and polymeric materials .

Synthesis Analysis

While the synthesis of this compound is not explicitly covered in the provided papers, boronic acids are typically synthesized through reactions involving organoboranes or via direct borylation of aromatic compounds. For example, phenylboronic acid derivatives can be synthesized through cyclocondensation reactions, as demonstrated by the preparation of novel boron heterocycles using phenylboronic acid and N-acyl hydrazones . This suggests that similar synthetic strategies could potentially be applied to synthesize this compound.

Molecular Structure Analysis

The molecular structure of boronic acids is characterized by a trivalent boron atom connected to two hydroxyl groups and an organic substituent. The boron atom can undergo sp2 or sp3 hybridization, leading to planar or tetrahedral geometries, respectively. In the context of the provided papers, single crystal X-ray analysis has been used to elucidate the structure of a boron-containing product, highlighting the importance of structural analysis in understanding the properties of boronic acid derivatives .

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids are influenced by their molecular structure. For example, the solubility of boronic acids in aqueous solutions can be enhanced by introducing certain substituents, as seen with ortho-hydroxymethyl phenylboronic acid . The ability of boronic acids to complex with diols, such as glycopyranosides, under physiologically relevant conditions is another significant property that has implications for the design of receptors and sensors . These properties are essential for the practical application of boronic acids in various fields, including medicinal chemistry and materials science.

Scientific Research Applications

Optical Modulation and Nanotube Applications

(Mu et al., 2012) explored the use of phenyl boronic acids (PBA) as binding ligands for saccharide recognition and anchoring polymers to graphene or carbon nanotube surfaces. Specifically, they demonstrated the quenching of near-infrared fluorescence in single-walled carbon nanotubes (SWNT) in response to saccharide binding using a series of phenyl boronic acids. This work highlights the potential of PBAs in nanotechnology and optical applications.

Boronic Acids in Crystallography and Synthesis

(Zhang et al., 2017) investigated two new derivatives of boronic acids, emphasizing their importance in medicine, agriculture, and industrial chemistry. The study focused on the structure of these multifunctional compounds, illustrating the diverse applications of boronic acids in synthesis and material sciences.

Carbohydrate-Binding Applications

(Dowlut & Hall, 2006) described a new class of carbohydrate-binding boronic acids capable of complexing glycosides under neutral conditions. This finding is significant for the selective recognition of cell-surface glycoconjugates, suggesting applications in biochemistry and medical diagnostics.

Catalysis in Organic Chemistry

(Wang, Lu, & Ishihara, 2018) demonstrated the use of 2,4-bis(trifluoromethyl)phenylboronic acid as an effective catalyst for dehydrative amidation between carboxylic acids and amines, highlighting its application in peptide synthesis and organic chemistry.

Antiviral Applications

(Khanal et al., 2013) discussed the potential of phenylboronic-acid-modified nanoparticles in biological and biomedical applications, particularly as antiviral inhibitors against Hepatitis C virus. This research opens avenues for novel therapeutic strategies in virology.

Spectroscopic Analysis in Biochemistry

(Valenzuela et al., 2022) employed 11B NMR spectroscopy for analyzing phenyl boronic acids and their binding with catechol or d,l-hydrobenzoin. This method is crucial for understanding the acidity and binding properties of boronic acids in medical diagnostics and biochemistry.

Biomedical Polymer Applications

(Cambre & Sumerlin, 2011) highlighted the value of boronic acid-containing polymers in biomedical applications, such as HIV, obesity, diabetes, and cancer treatment. They emphasized the unique reactivity and responsive nature of these polymers, suggesting further exploration in biomaterials development.

Glucose Sensing in Diabetes Treatment

(Siddiqui et al., 2016) discussed the use of boronic acids in glucose responsive polymeric insulin delivery systems. Their research on 4-formylphenylboronic acid conjugated chitosan nanoparticles showcases the potential for self-regulated insulin delivery systems in diabetes management.

Biological Activity and Cosmetic Applications

(Temel et al., 2022) synthesized and characterized a novel boronic ester compound derived from phenyl boronic acid and quercetin, showing significant biological activities like antioxidant, antibacterial, anti-enzyme, and anticancer. This compound's potential in food, pharmaceutical, and cosmetic industries was highlighted.

Phosphorescent and Mechanoluminescent Materials

(Zhang et al., 2018) demonstrated that cyclic-esterification of aryl boronic acids with dihydric alcohols can screen organic room-temperature phosphorescent and mechanoluminescent materials. This method's simplicity and effectiveness mark a significant advancement in material sciences.

Mechanism of Action

Target of Action

The primary target of (4-(Nonyloxy)phenyl)boronic acid is the enzyme fatty acid amide hydrolase (FAAH) . FAAH is responsible for the breakdown of fatty acid amides, a class of signaling molecules involved in various physiological processes. The compound also interacts with other enzymes such as endothelial lipase and lipoprotein lipase , albeit to a lesser extent .

Mode of Action

This compound acts as a potent and selective inhibitor of FAAH . It binds to the active site of the enzyme, preventing it from breaking down fatty acid amides. This results in an increase in the levels of these signaling molecules, potentially altering various physiological processes.

Biochemical Pathways

The compound’s action primarily affects the endocannabinoid system , a biochemical communication system in the body that plays a crucial role in regulating physiology, mood, and everyday experience. By inhibiting FAAH, this compound increases the concentration of endocannabinoids, lipid-based neurotransmitters that bind to cannabinoid receptors .

Pharmacokinetics

Boronic acids, in general, are known for their stability and ease of handling, which could potentially influence the compound’s absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The inhibition of FAAH by this compound leads to an increase in the levels of fatty acid amides. This can result in a variety of effects, depending on the specific fatty acid amide whose breakdown is being inhibited. For example, increased levels of anandamide, a fatty acid amide, can result in pain relief and mood enhancement .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ability to bind to FAAH . Additionally, the compound’s stability and reactivity can be influenced by the presence of other substances in the environment .

Safety and Hazards

“(4-(Nonyloxy)phenyl)boronic acid” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Boronic acids, including “(4-(Nonyloxy)phenyl)boronic acid”, are increasingly utilized in diverse areas of research . They are used in various sensing applications, biological labeling, protein manipulation and modification, separation, and the development of therapeutics . The future directions of “this compound” could be in these areas.

properties

IUPAC Name

(4-nonoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25BO3/c1-2-3-4-5-6-7-8-13-19-15-11-9-14(10-12-15)16(17)18/h9-12,17-18H,2-8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAJSPPCQRRBXGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OCCCCCCCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00400723
Record name [4-(Nonyloxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

173392-87-5
Record name [4-(Nonyloxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Quantities: compound 27 (14.70 g, 0.066 mol) in anhydrous THF (140 ml), n-butyllithium (30 ml, 2.5M in hexane, 0.075 mol), trimethyl borate (13.72 g, 0.132 mol) in anhydrous THF (50 ml). The experimental procedure was as described for the preparation of compound 33.
Quantity
14.7 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
13.72 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
140 mL
Type
solvent
Reaction Step Five
Name
Quantity
50 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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